
4-Propylnaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylnaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenediols It features a naphthalene ring substituted with a propyl group at the fourth position and two hydroxyl groups at the first and second positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylnaphthalene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-propylnaphthalene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting intermediate. Another method includes the epoxidation of 4-propylnaphthalene followed by hydrolysis to yield the diol .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various naphthoquinones, alcohols, and substituted naphthalenes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Propylnaphthalene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Propylnaphthalene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroxynaphthalene: Similar in structure but lacks the propyl group.
4-Methylnaphthalene-1,2-diol: Similar but with a methyl group instead of a propyl group.
4-Ethylnaphthalene-1,2-diol: Similar but with an ethyl group instead of a propyl group
Uniqueness: 4-Propylnaphthalene-1,2-diol is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different biological activities and applications compared to its analogs .
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-propylnaphthalene-1,2-diol |
InChI |
InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3 |
InChI-Schlüssel |
DDKHHXWCPYTCBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C2=CC=CC=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)



![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)

![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)
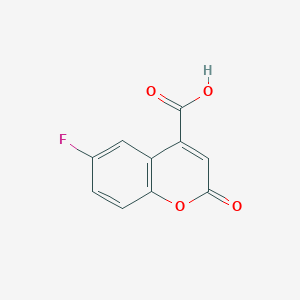
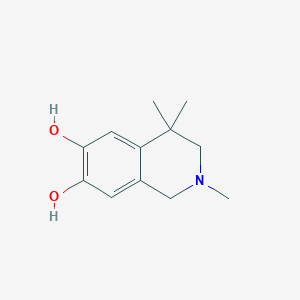
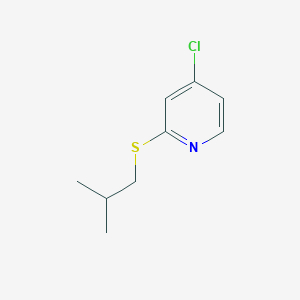
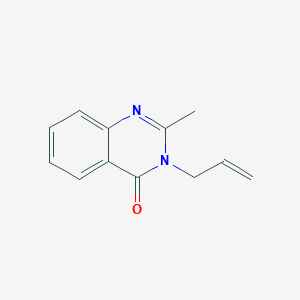
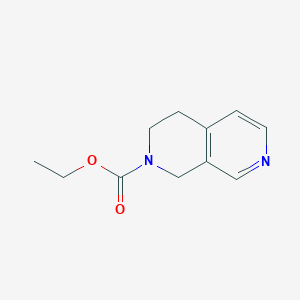
![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
